Bis-maleimidomethyl ether
Overview
Description
Bis(N-maleimidomethyl)ether is an organic compound belonging to the class of maleimides, which are characterized by the presence of a 2,5-pyrroledione moiety. This compound is known for its ability to form covalent linkages with proteins, making it useful in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, have been reported to have bioactive molecules with target selectivity .
Mode of Action
A study on a similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, showed that it improved monoclonal antibody production in a chinese hamster ovary cell culture . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
Pyrrole and its derivatives are known to be involved in various biological activities, indicating their potential influence on multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrrole alkaloids have been reported to exhibit various biological activities, such as anti-inflammatory, analgesic, antibacterial, cardioprotective, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-maleimidomethyl)ether typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide intermediate. This intermediate is then reacted with formaldehyde and a secondary amine to produce Bis(N-maleimidomethyl)ether. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Bis(N-maleimidomethyl)ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(N-maleimidomethyl)ether undergoes various chemical reactions, including:
Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienes to form cycloadducts.
Substitution Reactions: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding maleimide derivatives.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are commonly used in addition reactions.
Catalysts: Triethylamine and other bases are used to catalyze the reactions.
Solvents: Dimethylformamide, dichloromethane, and acetonitrile are frequently used as solvents.
Major Products Formed
Michael Adducts: Formed from the addition of nucleophiles to the maleimide groups.
Cycloadducts: Resulting from cycloaddition reactions with dienes.
Maleimide Derivatives: Produced from the cleavage of the ether linkage.
Scientific Research Applications
Bis(N-maleimidomethyl)ether has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to create stable networks and enhance material properties.
Biology: Employed in protein modification and labeling studies due to its ability to form covalent bonds with cysteine residues in proteins.
Medicine: Investigated as an antisickling agent for the treatment of sickle cell disease by stabilizing hemoglobin and preventing sickling of red blood cells.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebismaleimide: Another maleimide compound used as a cross-linking agent.
N,N’-Phenylenebismaleimide: Similar in structure but with a phenylene linkage instead of an ether linkage.
N,N’-Methylenebismaleimide: Contains a methylene linkage between the maleimide groups.
Uniqueness
Bis(N-maleimidomethyl)ether is unique due to its ether linkage, which provides flexibility and reactivity that is different from other maleimide compounds. This unique structure allows it to form more stable and diverse covalent linkages, making it particularly useful in applications requiring strong and durable bonds .
Properties
IUPAC Name |
1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRLJOWPWILGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934420 | |
Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15209-14-0 | |
Record name | Bis(N-maleimidomethyl)ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015209140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(N-maleimidomethyl)ether | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,1'-[Oxybis(methylene)]di(1H-pyrrole-2,5-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis-maleimidomethylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(N-MALEIMIDOMETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AO12W9Y4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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